molecular formula C12H17N3 B12938124 5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine

5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine

Cat. No.: B12938124
M. Wt: 203.28 g/mol
InChI Key: LFKBXDJPLUEOGN-UHFFFAOYSA-N
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Description

5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine is a compound that features a benzimidazole ring attached to a pentylamine chain. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the benzimidazole ring imparts significant chemical stability and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine is unique due to the presence of the pentylamine chain, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities compared to other benzimidazole derivatives .

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

5-(3H-benzimidazol-5-yl)pentan-1-amine

InChI

InChI=1S/C12H17N3/c13-7-3-1-2-4-10-5-6-11-12(8-10)15-9-14-11/h5-6,8-9H,1-4,7,13H2,(H,14,15)

InChI Key

LFKBXDJPLUEOGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCCCCN)NC=N2

Origin of Product

United States

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